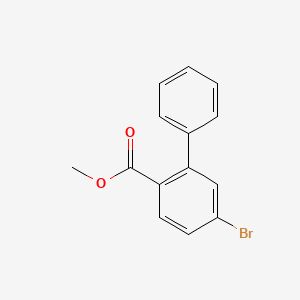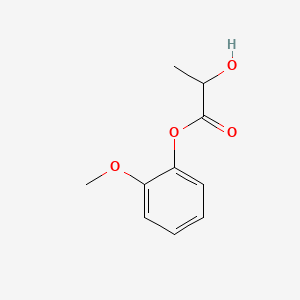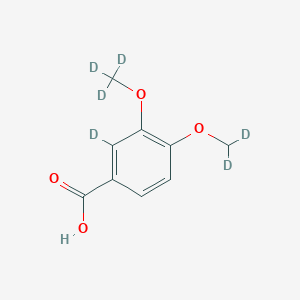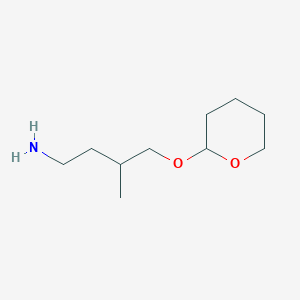![molecular formula C14H8O2S B13962313 Thieno[3,4-b]oxanthrene CAS No. 926646-74-4](/img/structure/B13962313.png)
Thieno[3,4-b]oxanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[3,4-b]oxanthrene is a heterocyclic compound that belongs to the family of thienothiophenes These compounds are characterized by their fused thiophene rings, which contribute to their unique electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,4-b]oxanthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction, where thiophene derivatives are reacted with suitable reagents to form the desired fused ring structure. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods used to prepare thiophene derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,4-b]oxanthrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Thieno[3,4-b]oxanthrene has a wide range of applications in scientific research:
Mechanism of Action
Thieno[3,4-b]oxanthrene can be compared with other similar compounds such as:
- Thieno[3,2-b]thiophene
- Thieno[2,3-b]thiophene
- Thieno[3,4-c]thiophene
Uniqueness: this compound stands out due to its distinct electronic properties and the stability of its fused ring structure. This makes it particularly suitable for applications in organic electronics and optoelectronics .
Comparison with Similar Compounds
- Thieno[3,2-b]thiophene
- Thieno[2,3-b]thiophene
- Thieno[3,4-c]thiophene
Properties
CAS No. |
926646-74-4 |
|---|---|
Molecular Formula |
C14H8O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
thieno[3,4-b]oxanthrene |
InChI |
InChI=1S/C14H8O2S/c1-2-4-12-11(3-1)15-13-5-9-7-17-8-10(9)6-14(13)16-12/h1-8H |
InChI Key |
LHZPSEWFLJSZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC4=CSC=C4C=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13962255.png)
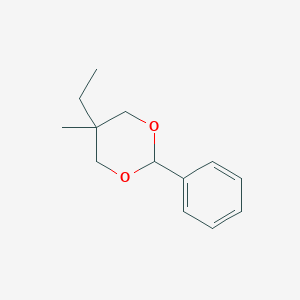
![5-Isopropylbicyclo[3.1.0]hex-2-ene-2-carbaldehyde](/img/structure/B13962263.png)
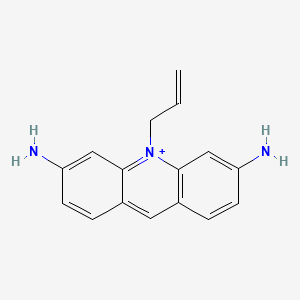
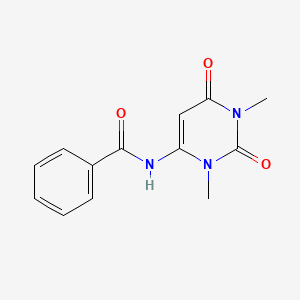
![Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13962271.png)

![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13962279.png)
![8H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13962300.png)
